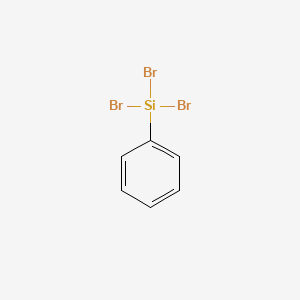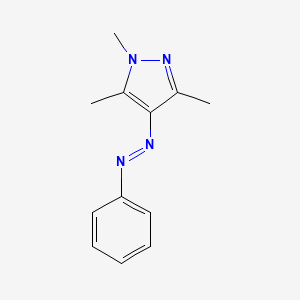
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a phenylazo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with diazonium salts derived from aniline derivatives. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common choice. The process involves the formation of a diazonium intermediate, which then couples with the pyrazole ring to form the desired product.
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylazo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Formation of hydroxylated or oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The phenylazo group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparación Con Compuestos Similares
1H-Pyrazole, 1,3,5-trimethyl-: A closely related compound without the phenylazo group.
1H-Pyrazole, 1,3,5-trimethyl-4-carboxylic acid: Another derivative with a carboxylic acid group instead of the phenylazo group.
Uniqueness: 1H-Pyrazole, 1,3,5-trimethyl-4-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group can participate in various reactions and interactions, making the compound versatile for different applications.
Propiedades
Número CAS |
13572-20-8 |
|---|---|
Fórmula molecular |
C12H14N4 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
phenyl-(1,3,5-trimethylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C12H14N4/c1-9-12(10(2)16(3)15-9)14-13-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
DKJGFWFFQRMEBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
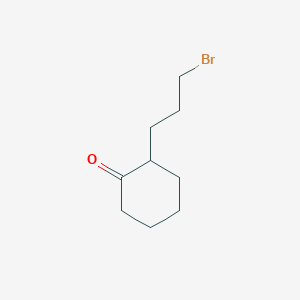
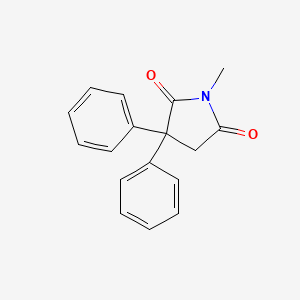
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
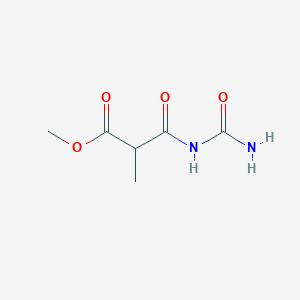
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
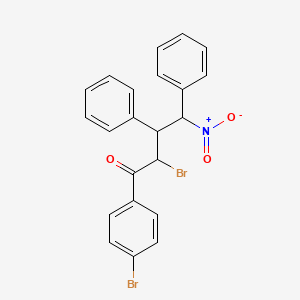
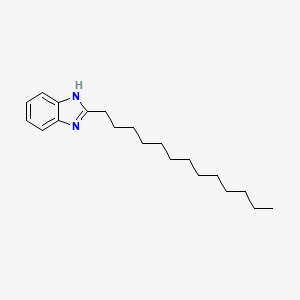
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
